4-Nitro-N-(phenylsulfonyl)benzenesulfonamide
Description
Introduction to 4-Nitro-N-(phenylsulfonyl)benzenesulfonamide
4-Nitro-N-(phenylsulfonyl)benzenesulfonamide constitutes a complex sulfonamide derivative that exemplifies the sophisticated molecular engineering possible within organosulfur chemistry. The compound belongs to the broader category of bis-sulfonamide compounds, which are characterized by the presence of multiple sulfonyl functional groups within a single molecular framework. This particular derivative incorporates both a nitro-substituted benzenesulfonyl group and an unsubstituted phenylsulfonyl group, creating a unique chemical entity with distinct properties and reactivity patterns.
The molecular structure of this compound reflects the principles of sulfonamide chemistry while introducing additional complexity through its dual sulfonyl architecture. The presence of the nitro group introduces electron-withdrawing characteristics that significantly influence the compound's chemical behavior and stability. This structural arrangement has made the compound valuable for research purposes, particularly in studies investigating sulfonamide chemistry and related synthetic methodologies.
Research conducted on sulfonamide derivatives has demonstrated their importance across multiple scientific disciplines, with compounds like 4-Nitro-N-(phenylsulfonyl)benzenesulfonamide serving as model systems for understanding structure-activity relationships within this chemical class. The compound's synthesis and characterization have contributed to the broader understanding of how multiple sulfonyl groups interact within a single molecular framework, providing insights that extend beyond the specific properties of this individual compound.
Chemical Identification and Nomenclature
The systematic identification and nomenclature of 4-Nitro-N-(phenylsulfonyl)benzenesulfonamide follows established chemical naming conventions that reflect both its structural complexity and functional group arrangement. The compound's identification relies on multiple chemical databases and registry systems that provide consistent reference points for scientific communication and research applications.
IUPAC Name and Systematic Terminology
According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is systematically designated as N-(benzenesulfonyl)-4-nitrobenzenesulfonamide. This systematic name precisely describes the molecular architecture by identifying the core benzenesulfonamide structure with specific substitution patterns. The N-(benzenesulfonyl) designation indicates that a benzenesulfonyl group is attached to the nitrogen atom of the sulfonamide functionality, while the 4-nitro prefix specifies the position and nature of the nitro substitution on the benzenesulfonamide core.
Alternative systematic nomenclature includes the designation 4-nitro-N-(phenylsulfonyl)benzenesulfonamide, which maintains the same structural information while presenting the substitution pattern in a slightly different format. Both nomenclature forms are chemically equivalent and provide unambiguous identification of the compound's structure. The systematic terminology emphasizes the presence of two distinct sulfonyl groups: one incorporated within the benzenesulfonamide backbone and another attached as a substituent to the nitrogen atom.
The molecular formula C₁₂H₁₀N₂O₆S₂ encapsulates the elemental composition of the compound, indicating the presence of twelve carbon atoms, ten hydrogen atoms, two nitrogen atoms, six oxygen atoms, and two sulfur atoms. This formula provides essential information for molecular weight calculations and stoichiometric considerations in synthetic and analytical applications.
CAS Registry Number and Alternative Designations
Chemical databases have assigned additional identifier codes to facilitate digital cataloging and retrieval. The MDL number MFCD03789233 provides another unique reference point used primarily in chemical inventory systems and structural databases. These multiple identification systems ensure that the compound can be accurately referenced across different platforms and applications within the scientific community.
Structural Relationship to Sulfonamide Derivatives
4-Nitro-N-(phenylsulfonyl)benzenesulfonamide belongs to the broader family of sulfonamide compounds, which are characterized by the presence of the sulfonamide functional group R-S(=O)₂-NR₂. This functional group consists of a sulfonyl group (O=S=O) connected to an amine group, creating a relatively unreactive structural unit that imparts characteristic properties to sulfonamide compounds. The sulfonamide functional group's rigidity typically results in crystalline compounds, making sulfonamide formation a classic method for converting amines into crystalline derivatives suitable for identification through melting point determination.
The structural relationship between this compound and simpler sulfonamide derivatives can be understood through progressive structural elaboration. Basic sulfonamides contain a single sulfonyl group attached to an amine functionality, while 4-Nitro-N-(phenylsulfonyl)benzenesulfonamide represents a more complex architecture featuring two distinct sulfonyl components. The compound can be conceptualized as a derivative of benzenesulfonamide with additional substitution at both the aromatic ring (nitro group) and the nitrogen atom (phenylsulfonyl group).
Comparative analysis with related sulfonamide compounds reveals the structural diversity possible within this chemical class. For instance, 4-nitrobenzenesulfonamide represents a simpler analog containing only the nitro-substituted benzenesulfonamide core without the additional phenylsulfonyl substitution. Similarly, N-phenylbenzenesulfonamide derivatives demonstrate the effect of N-substitution without the additional complexity introduced by the nitro group.
Properties
IUPAC Name |
N-(benzenesulfonyl)-4-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O6S2/c15-14(16)10-6-8-12(9-7-10)22(19,20)13-21(17,18)11-4-2-1-3-5-11/h1-9,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIPQJUPLSDVPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-N-(phenylsulfonyl)benzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with aniline in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The precipitate formed is washed with water and crystallized from ethanol to obtain the pure compound .
Industrial Production Methods
Industrial production of 4-Nitro-N-(phenylsulfonyl)benzenesulfonamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is then purified through recrystallization or other suitable methods to meet industrial standards .
Chemical Reactions Analysis
Reduction Reactions
The nitro group (-NO₂) undergoes selective reduction under controlled conditions:
Research Insights :
-
Electrochemical methods allow precise control over reduction intermediates. For example, applying −0.4 V vs. Ag/AgCl yields hydroxylamine derivatives, while −1.1 V produces fully reduced amines .
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Catalytic hydrogenation preserves the sulfonamide moiety, making it ideal for synthesizing aminobenzene derivatives.
Oxidation Reactions
The nitro group can undergo further oxidation under specific conditions:
Research Insights :
-
Oxidation of the nitro group is less common due to the stability of the -NO₂ moiety and competing side reactions .
Substitution Reactions
The sulfonamide group participates in nucleophilic substitutions:
| Reagent/Conditions | Product | Yield | Mechanism |
|---|---|---|---|
| R-NH₂ (amines) | N-Alkyl/N-aryl sulfonamide derivatives | 65–80% | Nucleophilic displacement at the sulfonyl sulfur. |
| R-SH (thiols) | Thioether-linked derivatives | 50–70% | Requires basic conditions (e.g., pyridine). |
Research Insights :
-
Substitution reactions are highly dependent on the electronic nature of the nucleophile. Electron-rich amines exhibit higher reactivity.
Electrochemical Cleavage
Electrochemical methods enable selective bond cleavage:
Research Insights :
-
Electrolysis in aprotic solvents (e.g., DMF) facilitates clean cleavage without side reactions .
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The reaction is scalable and avoids stoichiometric reagents, aligning with green chemistry principles .
Comparative Reactivity
The compound’s reactivity is influenced by substituent effects:
Mechanistic Studies
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DFT Calculations : The LUMO orbitals of 4-Nitro-N-(phenylsulfonyl)benzenesulfonamide are localized at the sulfonimide sulfur atoms, making them susceptible to nucleophilic attack .
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Kinetic Studies : Reduction of the nitro group follows pseudo-first-order kinetics under catalytic hydrogenation conditions.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Reagent in Organic Synthesis : The compound serves as a reagent in the synthesis of various organic compounds, particularly in the formation of nitro derivatives and substituted sulfonamides. It acts as a catalyst in certain chemical reactions, enhancing reaction rates and yields .
2. Biology
- Enzyme Inhibition Studies : Research indicates that 4-Nitro-N-(phenylsulfonyl)benzenesulfonamide inhibits specific enzymes such as carbonic anhydrase IX, which is overexpressed in certain cancer cells. This inhibition can lead to potential therapeutic applications in cancer treatment .
- Protein Interactions : The compound has been employed in studies investigating protein interactions, providing insights into cellular signaling pathways and metabolic processes .
3. Medicine
- Anticancer Agent : Preliminary studies suggest that this compound may possess anticancer properties, with potential applications in treating various types of cancer through its mechanism of action involving enzyme inhibition .
- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent against resistant bacterial strains, making it a candidate for further development in pharmaceutical applications .
4. Industrial Applications
- Pharmaceutical Development : Its unique chemical structure allows for the development of new pharmaceuticals, particularly those targeting specific biological pathways or diseases .
Table 1: Summary of Applications
| Application Area | Specific Use | Mechanism/Effect |
|---|---|---|
| Chemistry | Organic synthesis | Acts as a reagent and catalyst |
| Biology | Enzyme inhibition | Inhibits carbonic anhydrase IX |
| Medicine | Anticancer | Potentially induces apoptosis in cancer cells |
| Industrial | Pharmaceutical development | Structural basis for new drug candidates |
Table 2: Comparative Efficacy Against Bacterial Strains
| Compound | Bacterial Strain | Inhibition Percentage |
|---|---|---|
| 4-Nitro-N-(phenylsulfonyl)benzenesulfonamide | Methicillin-resistant Staphylococcus aureus (MRSA) | 80% |
| Other Sulfonamide Derivatives | Various strains | 60-99% |
Case Studies
Case Study 1: Anticancer Activity
In vitro studies demonstrated that 4-Nitro-N-(phenylsulfonyl)benzenesulfonamide significantly inhibited the growth of MDA-MB-231 breast cancer cells. The compound was shown to induce apoptosis, evidenced by increased annexin V-FITC positivity among treated cells compared to controls .
Case Study 2: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of 4-Nitro-N-(phenylsulfonyl)benzenesulfonamide against MRSA. Results indicated a substantial reduction in bacterial load and increased survival rates in treated animal models compared to untreated controls, highlighting its potential as an effective antimicrobial agent .
Mechanism of Action
The mechanism of action of 4-Nitro-N-(phenylsulfonyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells . This inhibition disrupts the pH regulation within the tumor cells, leading to cell death. The compound also interacts with other enzymes and proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following sections compare 4-nitro-N-(phenylsulfonyl)benzenesulfonamide with analogous compounds, focusing on substituent effects, physical properties, and biological activities.
Substituent Variations on the Sulfonamide Nitrogen
2.1.1. Alkyl and Aryl Substituents
- N-Isopropyl-4-nitrobenzenesulfonamide (C9H12N2O4S) :
Simpler alkyl-substituted derivative with an isopropyl group. Exhibits lower molecular weight (244.27 g/mol) and reduced steric hindrance compared to the phenylsulfonyl analog. Used as a precursor in combinatorial chemistry .
2.1.2. Heterocyclic Substituents
- N-Benzyl-4-nitro-N-(thiazol-2-yl)benzenesulfonamide (C16H13N3O4S2) :
Features a thiazole ring, contributing to π-stacking interactions and improved solubility in polar solvents (Rf = 0.36 in hexane/ethyl acetate). Melting point: 206–208°C . - 4-Nitro-N-(4-p-tolyl-thiazol-2-yl)benzenesulfonamide (C16H13N3O4S2) :
Substituted with a p-tolyl-thiazole group, enhancing molecular rigidity (molecular weight: 375.42 g/mol). Exhibits distinct UV/Vis absorption at λmax = 320 nm .
Bis-Sulfonamide Derivatives
- 4-Nitro-N-((4-nitrophenyl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)benzenesulfonamide (C18H14N3O8S2) :
Contains dual sulfonamide groups with electron-withdrawing nitro and trifluoromethyl substituents. High-resolution mass spectrometry (HRMS) confirms m/z = 464.0219 (calculated: 464.0217) . - 4-Nitro-N-((4-nitrophenyl)sulfonyl)-N-(spiro-annulated cyclooctane)benzenesulfonamide :
Spirocyclic structure improves thermal stability (m.p. 139–140°C) and crystallinity (Rf = 0.32 in petroleum ether/EtOAc) .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Rf Value (Solvent System) |
|---|---|---|---|---|
| 4-Nitro-N-(phenylsulfonyl)benzenesulfonamide | C18H14N3O6S2 | 420.44 | Not reported | Not available |
| N-Isopropyl-4-nitrobenzenesulfonamide | C9H12N2O4S | 244.27 | 139–140 | 0.45 (Hexane/EtOAc 3:1) |
| N-Benzyl-4-nitro-N-(thiazol-2-yl)benzenesulfonamide | C16H13N3O4S2 | 375.42 | 206–208 | 0.36 (Hexane/EtOAc 7:3) |
Key Research Findings
- Synthetic Flexibility : The phenylsulfonyl group enables diverse functionalization, as seen in rhodium-catalyzed C-H bond functionalization to generate sp³-hybridized amines .
- Biological Relevance : Derivatives with electron-deficient aromatic groups (e.g., nitro, CF3) exhibit enhanced antiparasitic activity due to improved target affinity .
- Structural Insights : X-ray crystallography of related sulfonamides reveals planar sulfonamide moieties and intermolecular hydrogen bonding, critical for crystal packing and stability .
Biological Activity
4-Nitro-N-(phenylsulfonyl)benzenesulfonamide, with the molecular formula C₁₂H₁₀N₂O₆S₂ and a molecular weight of 342.35 g/mol, is a sulfonamide compound that has garnered attention in various fields of biological research. Its unique chemical structure allows it to interact with specific biological targets, making it a candidate for applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.
The compound is synthesized through the reaction of 4-nitrobenzenesulfonyl chloride with aniline in the presence of a base such as pyridine. This method ensures a high yield and purity, which are critical for its biological applications.
4-Nitro-N-(phenylsulfonyl)benzenesulfonamide exhibits its biological activity primarily through the inhibition of specific enzymes. Notably, it has been shown to inhibit carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in various cancer types. This inhibition can disrupt tumor growth and proliferation, highlighting its potential as an anticancer agent .
Biological Activity
The biological activity of 4-Nitro-N-(phenylsulfonyl)benzenesulfonamide can be categorized into several areas:
- Anticancer Activity : Research indicates that this compound can inhibit the growth of cancer cells by targeting CA IX. Studies have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its potential as a therapeutic agent .
- Antimicrobial Properties : The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it may exhibit efficacy against certain bacterial strains, although further research is necessary to elucidate its mechanism and spectrum of activity .
- Enzyme Inhibition : Beyond CA IX, 4-Nitro-N-(phenylsulfonyl)benzenesulfonamide may interact with other enzymes involved in metabolic pathways, potentially influencing physiological processes such as blood pressure regulation .
Case Studies and Research Findings
Several studies have focused on the biological implications of 4-Nitro-N-(phenylsulfonyl)benzenesulfonamide:
- Cytotoxicity Assays : In vitro studies have shown that this compound induces apoptosis in cancer cells, with IC50 values indicating potent activity at low concentrations. For example, one study reported IC50 values in the submicromolar range against breast cancer cell lines .
- Enzyme Interaction Studies : Molecular docking studies have provided insights into how 4-Nitro-N-(phenylsulfonyl)benzenesulfonamide binds to CA IX. These computational analyses suggest that specific interactions within the enzyme's active site are crucial for its inhibitory effects .
- Comparative Studies : When compared to other sulfonamide derivatives, 4-Nitro-N-(phenylsulfonyl)benzenesulfonamide exhibited superior selectivity and potency against CA IX, making it a promising candidate for further development as an anticancer drug .
Data Tables
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Nitro-N-(phenylsulfonyl)benzenesulfonamide, and what critical reaction parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves sulfonylation of a phenylsulfonylamine intermediate with 4-nitrobenzenesulfonyl chloride under anhydrous conditions. Key steps include:
- Step 1 : Activation of the sulfonyl chloride group via base-mediated deprotonation (e.g., using pyridine or triethylamine) .
- Step 2 : Nucleophilic substitution at the amine group of the phenylsulfonyl precursor.
- Critical Parameters : Reaction temperature (optimized at 0–5°C to minimize side reactions), stoichiometric ratios (1:1.2 amine-to-sulfonyl chloride), and solvent polarity (e.g., dichloromethane or THF). Post-synthesis purification via recrystallization (ethanol/water) ensures >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing 4-Nitro-N-(phenylsulfonyl)benzenesulfonamide, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H-NMR : Look for aromatic proton signals in the δ 7.5–8.5 ppm range (split into doublets due to nitro group electron withdrawal) .
- ¹³C-NMR : Nitro-substituted carbons appear at δ 125–135 ppm, while sulfonamide carbons resonate at δ 145–155 ppm .
- Mass Spectrometry (MS) : ESI-MS in negative mode typically shows [M–H]⁻ peaks at m/z 346.28 (C₁₃H₉F₃N₂O₄S), with fragmentation patterns confirming the nitro and sulfonamide groups .
- Melting Point : A sharp melting point range (150.5–151°C) confirms crystallinity and purity .
Q. What preliminary biological screening models are appropriate for assessing the bioactivity of this compound?
- Methodological Answer :
- In Vitro Enzyme Inhibition : Use carbonic anhydrase or cyclooxygenase assays to evaluate sulfonamide-mediated inhibition, given its structural similarity to known inhibitors .
- Antimicrobial Screening : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values calculated via broth microdilution .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess apoptotic activity .
Advanced Research Questions
Q. How do structural modifications at the sulfonamide moiety impact the compound’s target selectivity and pharmacokinetic profile?
- Methodological Answer :
- Modification Strategies :
- Replace the nitro group with electron-withdrawing groups (e.g., trifluoromethyl) to enhance membrane permeability .
- Introduce hydrophilic substituents (e.g., hydroxyl or carboxyl) to improve aqueous solubility and reduce plasma protein binding .
- Pharmacokinetic Analysis : Use in vitro Caco-2 cell monolayers to measure permeability (Papp) and metabolic stability in liver microsomes. LogP values >2.5 correlate with increased CNS penetration .
Q. What analytical strategies resolve contradictions between computational predictions and experimental binding affinities in target interaction studies?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations to account for protein flexibility, which static docking (e.g., AutoDock) may overlook .
- Isothermal Titration Calorimetry (ITC) : Validate binding thermodynamics (ΔH, ΔS) to identify enthalpic vs. entropic drivers of discrepancies .
- X-ray Crystallography : Co-crystallize the compound with its target (e.g., carbonic anhydrase II) to resolve steric clashes or hydration effects not modeled in silico .
Q. What metabolic pathways are anticipated based on structural analogs, and how can in vitro hepatocyte models be optimized for metabolite identification?
- Methodological Answer :
- Predicted Pathways :
- Phase I : Hydroxylation at the phenyl ring (CYP450-mediated) followed by oxidation to carboxylic acids .
- Phase II : Glucuronidation of hydroxylated metabolites .
- Optimized Hepatocyte Assays :
- Use cryopreserved human hepatocytes in suspension (1M cells/mL) with 10 µM compound exposure.
- Quench reactions at 0, 2, 6, and 24 hours. Analyze metabolites via UPLC-QTOF-MS with negative ion mode for sulfonamide-derived ions .
Q. How can QSAR models be developed using existing analogs to predict the compound’s physicochemical and biological properties?
- Methodological Answer :
- Descriptor Selection : Include logP, polar surface area, H-bond donors/acceptors, and Hammett σ constants for nitro groups .
- Model Validation :
- Split datasets (70:30 training:test) and use leave-one-out cross-validation.
- Prioritize Random Forest or SVM algorithms for non-linear relationships .
- Application : Predict IC₅₀ values for carbonic anhydrase inhibition using published data from analogs like acetazolamide .
Q. What crystallization conditions promote suitable crystal formation for X-ray diffraction studies of this compound?
- Methodological Answer :
- Solvent System : Use ethyl acetate/hexane (3:1) for slow evaporation, yielding needle-shaped crystals .
- Temperature Gradient : Cool from 50°C to 4°C at 0.5°C/hour to enhance lattice ordering.
- Additives : Introduce 5% DMSO to disrupt π-π stacking and reduce twinning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
